molecular formula C12H20N4 B12986972 (R)-N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine

(R)-N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine

Cat. No.: B12986972
M. Wt: 220.31 g/mol
InChI Key: BFULIVNIAZKLGK-SNVBAGLBSA-N
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Description

®-N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to a pyrazole ring, which is further connected to a piperidine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.

Industrial Production Methods

Industrial production of ®-N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperidine moiety.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, ®-N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable for the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (1-Cyclopropyl-1H-pyrazol-4-yl)boronic acid
  • 1-Cyclopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 1-(1-Cyclopropyl-1H-pyrazol-4-yl)methanamine dihydrochloride

Uniqueness

Compared to similar compounds, ®-N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine stands out due to its specific combination of functional groups. The presence of both the cyclopropyl and piperidine moieties imparts unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

(3R)-N-(1-cyclopropylpyrazol-4-yl)-1-methylpiperidin-3-amine

InChI

InChI=1S/C12H20N4/c1-15-6-2-3-10(8-15)14-11-7-13-16(9-11)12-4-5-12/h7,9-10,12,14H,2-6,8H2,1H3/t10-/m1/s1

InChI Key

BFULIVNIAZKLGK-SNVBAGLBSA-N

Isomeric SMILES

CN1CCC[C@H](C1)NC2=CN(N=C2)C3CC3

Canonical SMILES

CN1CCCC(C1)NC2=CN(N=C2)C3CC3

Origin of Product

United States

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